

A comparative study on the skin penetration of different 1-Phenoxyethanol formulations

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Compound of Interest

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Comparative Study on the Skin Penetration of Different 1-Phenoxyethanol Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin penetration of various **1-Phenoxyethanol** (PE) formulations, drawing upon experimental data from in vitro and in vivo studies. The objective is to offer a clear, data-driven resource for professionals in pharmaceutical and cosmetic research and development. This document summarizes key quantitative data in a structured format, details common experimental protocols for assessing skin penetration, and visualizes the experimental workflow for clarity.

Data Presentation: Quantitative Comparison of 1-Phenoxyethanol Skin Penetration

The following table summarizes the quantitative data on the skin penetration of **1-Phenoxyethanol** from various studies. The data highlights the influence of the vehicle, the presence of other substances, and the type of skin on the extent of penetration.

Formulation/Vehicle	PE Conc.	Skin Type	Duration (h)	Key Findings
In Vitro Studies				
Methanol	Not Specified	Rat	24	64 +/- 4.4% absorbed (static cell, unoccluded); 43 +/- 3.7% absorbed (flow-through cell) [1]
Methanol	Not Specified	Human	6	59.3 +/- 7.0% absorbed (flow-through cell, unoccluded) [1]
Propylene Glycol (PG)	1% w/w	Porcine	24	Significant PE permeation observed [2] [3]
Water-PG (WP)	1% w/w	Porcine	24	Higher PE permeation compared to PG alone [2] [3]
Water-PG with 0.2% w/w Cetylpyridinium Chloride (CPC)	1% w/w	Porcine	24	Highest permeation of PE observed; significantly increased compared to formulations without CPC [1] [2] [3]
Water-PG with 0.2% w/w CPC	1% w/w	Human	24	Highest permeation of PE observed; significantly

increased
compared to
formulations
without CPC[1]
[2][3]

Commercial Antiseptic Solution (octenisept®)	2%	Equine	28	Highest permeability among tested animal species
Commercial Antiseptic Solution (octenisept®)	2%	Bovine	28	Permeability lower than equine skin[4]
Commercial Antiseptic Solution (octenisept®)	2%	Canine	28	Permeability lower than bovine skin[4]
Commercial Antiseptic Solution (octenisept®)	2%	Feline	28	Lowest permeability among tested animal species[4]
Cleaning Gel (Rinse-off)	0.2% & 1.0%	Human	24	~36% dermal absorption
Body Lotion (Leave-on)	0.2% & 1.0%	Human	24	~80% dermal absorption[5]
In Vivo Studies				
Ointment (Basic Formulation)	2.0%	Human	48	Dermal resorption rate of about 45%[6][7]
Water-PG with and without 0.2% w/w CPC	Not Specified	Human	Not Specified	No significant difference in the area under the curve (AUC) of

PE between
formulations with
and without CPC
as measured by
Confocal Raman
Spectroscopy[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of **1-Phenoxyethanol** skin penetration.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for assessing the in vitro percutaneous absorption of substances.

- **Apparatus:** Vertical glass Franz diffusion cells are typically used.[4][9] These consist of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution, separated by a skin membrane.[9] The receptor chamber is usually jacketed to maintain a constant temperature, typically 32°C to mimic skin surface temperature.[10]
- **Membrane Preparation:** Full-thickness or split-thickness skin from human or animal sources (e.g., porcine, rat) is used.[1][2] The skin is thawed (if frozen), and the subcutaneous fat is removed. The skin is then mounted on the Franz cell with the stratum corneum facing the donor chamber.[10]
- **Receptor Solution:** The receptor solution should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its saturation solubility.[11] Phosphate-buffered saline (PBS) is commonly used for hydrophilic compounds. [10] The solution is typically degassed before use to prevent air bubble formation.[10]
- **Dosing:** A finite dose of the **1-Phenoxyethanol** formulation is applied evenly to the skin surface in the donor chamber.[2][3] The donor chamber may be covered to prevent evaporation.[10]

- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port for analysis.[4] An equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain a constant volume.[11]
- Analysis: The concentration of **1-Phenoxyethanol** in the collected samples is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4]
- Data Calculation: The cumulative amount of **1-Phenoxyethanol** permeated per unit area of the skin is plotted against time. From this plot, key parameters such as the steady-state flux (J_{ss}), permeability coefficient (K_p), and lag time can be calculated.

In Vivo Skin Distribution using Confocal Raman Spectroscopy (CRS)

CRS is a non-invasive technique used to measure the concentration of a substance at different depths within the stratum corneum in real-time.

- Instrumentation: A confocal Raman spectrometer is used to acquire Raman spectra from the skin. The instrument uses a laser to excite the molecules in the skin, and the scattered light is collected and analyzed.[8]
- Procedure: A specific area on the volar forearm of a human volunteer is typically selected for the study.[8] The test formulation containing **1-Phenoxyethanol** is applied to the delineated area.
- Data Acquisition: Raman spectra are collected at different depths within the stratum corneum by moving the focal point of the laser.[8] Measurements are typically taken before and at various time points after the application of the formulation.
- Analysis: The intensity of the characteristic Raman peaks of **1-Phenoxyethanol** is used to determine its concentration at each depth. This allows for the generation of a concentration-depth profile of **1-Phenoxyethanol** in the stratum corneum.[8]

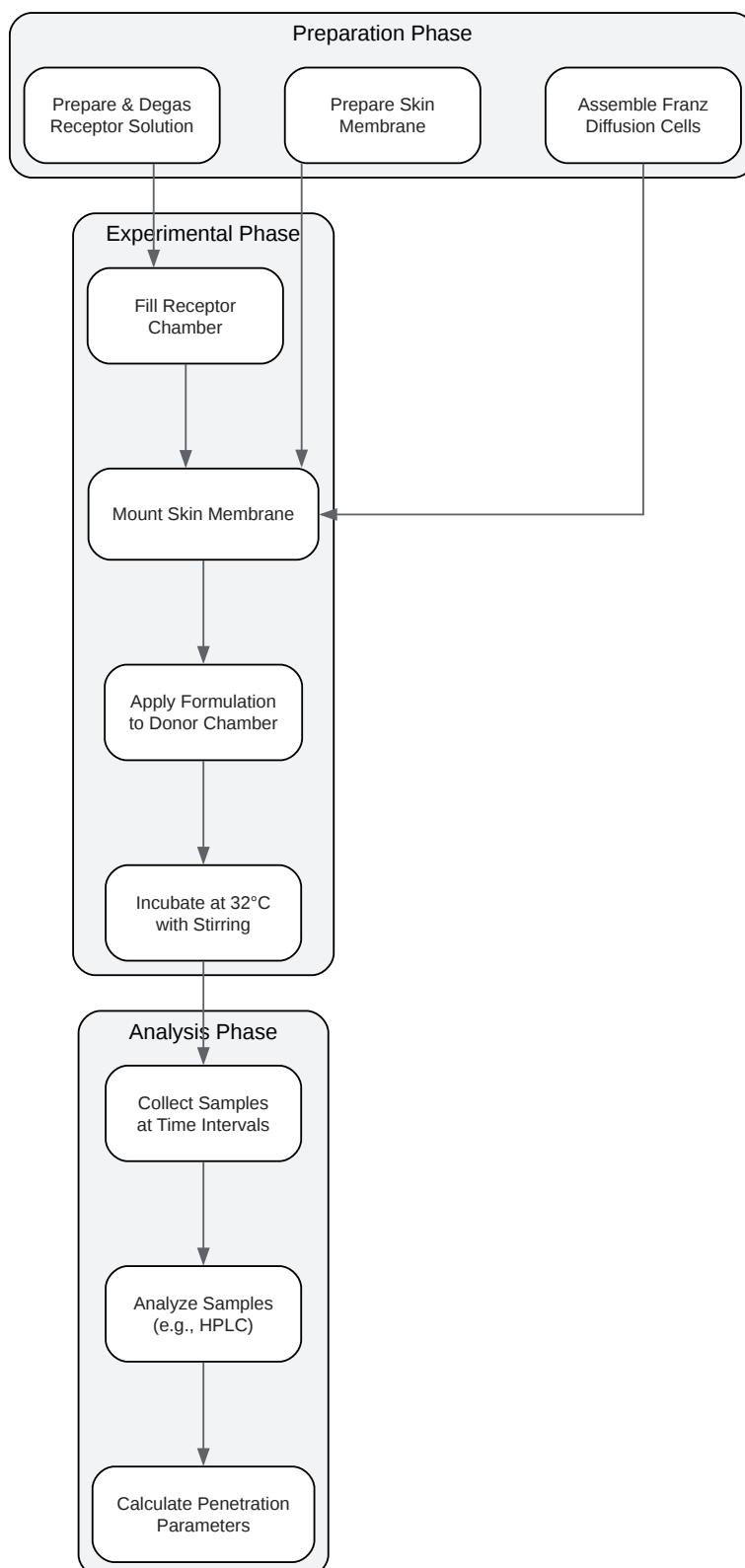
Stratum Corneum Sampling using Tape Stripping

Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum to determine the amount of a substance that has penetrated into this skin layer.

- Procedure: After the application of the **1-Phenoxyethanol** formulation for a specific duration, adhesive tapes are successively applied to the same area of the skin with firm pressure and then rapidly removed.[12]
- Sample Collection: Each tape strip removes a layer of corneocytes. A series of tape strips are collected to sample the stratum corneum at different depths.[13]
- Extraction and Analysis: The **1-Phenoxyethanol** is extracted from each tape strip using a suitable solvent. The amount of **1-Phenoxyethanol** in the extract is then quantified by an analytical method like HPLC.[14]
- Data Interpretation: The amount of **1-Phenoxyethanol** on each tape strip provides information about its distribution within the stratum corneum.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro skin penetration study using Franz Diffusion Cells.

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Caption: Workflow for In Vitro Skin Penetration Study using Franz Diffusion Cells.

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